molecular formula C11H18ClN3O3S B2996336 N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride CAS No. 2416229-68-8

N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride

Cat. No.: B2996336
CAS No.: 2416229-68-8
M. Wt: 307.79
InChI Key: VEFJPOLGAAYHAH-UHFFFAOYSA-N
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Description

N1-Methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride is a substituted benzene-1,2-diamine derivative featuring a morpholine sulfonyl group at the 4-position and an N1-methyl substituent. The hydrochloride salt form enhances its crystallinity and solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. The morpholine sulfonyl group introduces both steric bulk and hydrogen-bonding capabilities, which influence its reactivity and interactions with biological targets or crystalline matrices .

Properties

IUPAC Name

1-N-methyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S.ClH/c1-13-11-3-2-9(8-10(11)12)18(15,16)14-4-6-17-7-5-14;/h2-3,8,13H,4-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLKTTGOSOIFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related benzene-1,2-diamine derivatives, focusing on sulfonyl substituents, counterions, and substitution patterns:

Compound Sulfonyl Group Substituents Salt Form Key Properties
N1-Methyl-4-(morpholine-4-sulfonyl)-benzene-1,2-diamine HCl Morpholine-4-sulfonyl N1-methyl, 4-sulfonyl Hydrochloride Enhanced solubility; hydrogen-bonding via morpholine oxygen; steric hindrance
2-Aminoanilinium 4-methylbenzenesulfonate Tosyl (4-methylbenzene) None Tosylate salt Bulky counterion; lower solubility in water; strong π-π stacking in crystals
Benzene-1,2-diaminium bis(4-methylbenzenesulfonate) Tosyl Diprotonated diamine Tosylate salt High thermal stability; layered crystal structure due to tosylate interactions
4-(Methanesulfonyl)benzene-1,2-diamine Methanesulfonyl None Free base Higher lipophilicity; reduced hydrogen-bonding capacity compared to morpholine

Crystallographic and Reactivity Differences

  • Crystal Packing : The morpholine sulfonyl group in the target compound facilitates hydrogen bonding via its oxygen atoms, leading to distinct crystal packing compared to tosylate salts, which rely on aromatic interactions .
  • Reactivity: The N1-methyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent amine compared to unsubstituted diamines (e.g., benzene-1,2-diamine). This hindrance is absent in derivatives like 2-aminoanilinium tosylate, enabling faster cyclization reactions (e.g., with thiadiazines, as in ) .
  • Salt Effects : The hydrochloride salt form improves aqueous solubility relative to free bases (e.g., 4-(methanesulfonyl)benzene-1,2-diamine) but may reduce stability in acidic conditions compared to tosylate salts, which exhibit stronger ionic interactions .

Spectroscopic and Analytical Data

  • Mass Spectrometry: The exact mass of the target compound (200.0527 g/mol, as per ) differs significantly from tosylate salts (e.g., 2-aminoanilinium 4-methylbenzenesulfonate, ~331 g/mol) due to the lighter chloride counterion and morpholine group .
  • NMR Profiles : The N1-methyl group in the target compound produces distinct proton shifts (δ ~2.5 ppm for CH₃) compared to unsubstituted diamines, where amine protons appear as broad singlets (δ ~5-6 ppm) .

Research Findings and Implications

  • Material Science : The hydrochloride salt’s crystalline properties, refined using programs like SHELXL (), enable precise structural analysis, aiding in the design of co-crystals for drug formulation .

Biological Activity

N1-Methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant data and research findings.

  • IUPAC Name: N1-methyl-4-(morpholinosulfonyl)benzene-1,2-diamine hydrochloride
  • CAS Number: 2416229-68-8
  • Molecular Formula: C11_{11}H17_{17}N3_3O3_3S·HCl
  • Purity: 95%
  • Physical Form: Powder
  • Storage Temperature: Room Temperature (RT)

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine sulfonyl chloride with appropriate amines. Characterization methods such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds similar to N1-methyl-4-(morpholine-4-sulfonyl)benzene derivatives exhibit significant antimicrobial activity. For instance, studies on related sulfonamide compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .

Anti-inflammatory Effects

Recent investigations have also highlighted the anti-inflammatory potential of sulfonamide derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This property suggests a therapeutic application in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antibacterial Activity : A study evaluating a series of sulfonamide derivatives demonstrated that certain modifications led to enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of the morpholine group contributed to improved membrane permeability and binding affinity .
  • Anti-cancer Activity : Preliminary data suggest that N1-methyl-4-(morpholine-4-sulfonyl)benzene derivatives display cytotoxic effects on cancer cell lines. In vitro assays showed that these compounds could induce apoptosis in human cancer cells, potentially through the activation of caspase pathways .

Data Summary

Property Value
IUPAC NameN1-methyl-4-(morpholinosulfonyl)benzene-1,2-diamine hydrochloride
CAS Number2416229-68-8
Molecular FormulaC11_{11}H17_{17}N3_3O3_3S·HCl
Purity95%
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anti-inflammatory EffectsInhibits COX and pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

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